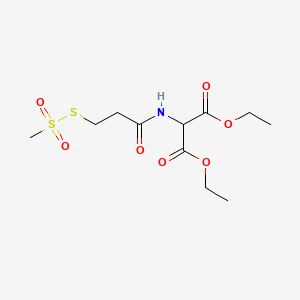
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide, or DE-MS-P, is a novel chemical compound with a wide range of potential applications in both scientific research and industrial processes. DE-MS-P has been studied for its ability to act as a catalyst in the synthesis of a variety of different compounds, its mechanism of action, and its biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide involves the reaction of diethyl malonate with methylsulfonyl chloride followed by the addition of thioamide. The resulting intermediate is then reacted with ethyl chloroformate and ammonia to yield the final product.
Starting Materials
Diethyl malonate, Methylsulfonyl chloride, Thioamide, Ethyl chloroformate, Ammonia
Reaction
Step 1: Diethyl malonate is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate diethyl N-(methylsulfonyl)-2-malonic acid monoamide., Step 2: Thioamide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the intermediate diethyl N-(2-malonyl)-3-(methylsulfonylthio)propanamide., Step 3: Ethyl chloroformate is added to the reaction mixture to form the intermediate diethyl N-(2-malonyl)-3-(methylsulfonylthio)propanoyl chloride., Step 4: Ammonia is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the final product Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide.
科学研究应用
DE-MS-P has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of different compounds, including peptides, amino acids, and pharmaceuticals. Additionally, it has been used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds.
作用机制
The mechanism of action of DE-MS-P is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. Additionally, it is believed that the compound is capable of forming hydrogen bonds with other molecules, which may facilitate the formation of covalent bonds.
生化和生理效应
The biochemical and physiological effects of DE-MS-P have not yet been studied in detail. However, it is believed that the compound may have an effect on the activity of certain enzymes and proteins, as well as on the structure of certain molecules. Additionally, it is possible that the compound may have an effect on the absorption and metabolism of other compounds.
实验室实验的优点和局限性
DE-MS-P has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of different experiments. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory settings. However, DE-MS-P is not suitable for use in experiments that require high temperatures, as it is not thermally stable.
未来方向
There are a number of potential future directions for the use of DE-MS-P. It could be used as a catalyst in the synthesis of a variety of different compounds, such as peptides, amino acids, and pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds. Finally, further research could be conducted to investigate the biochemical and physiological effects of DE-MS-P, as well as its potential applications in drug development.
属性
IUPAC Name |
diethyl 2-(3-methylsulfonylsulfanylpropanoylamino)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7S2/c1-4-18-10(14)9(11(15)19-5-2)12-8(13)6-7-20-21(3,16)17/h9H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFUZGUMIAEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

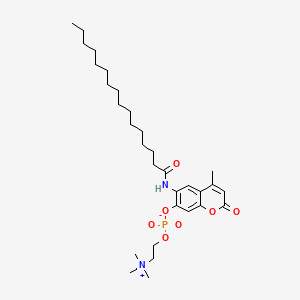
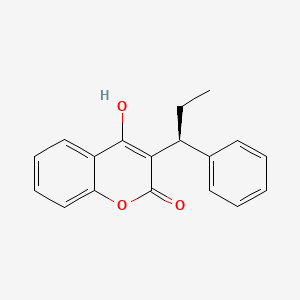
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
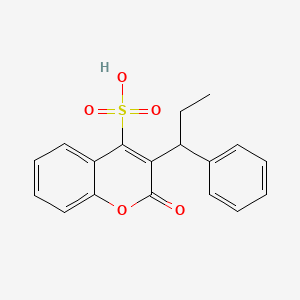
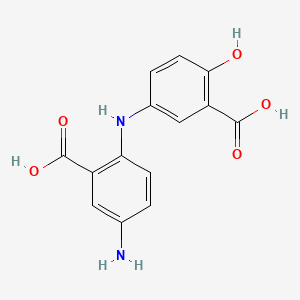
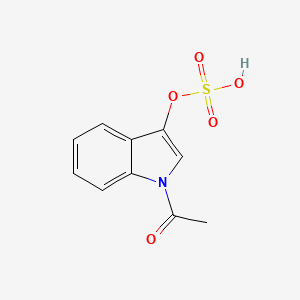
![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)
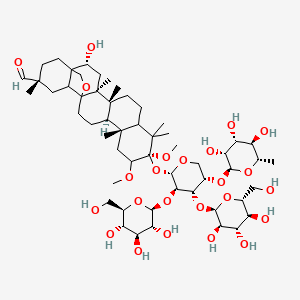
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
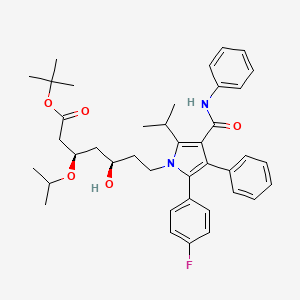
![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)